Cas no 2171239-19-1 ((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid structure
2171239-19-1 structure
Product name:(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
CAS No:2171239-19-1
MF:C26H33N3O5
Molecular Weight:467.557327032089
CID:5949239
PubChem ID:165816457

(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
    • 2171239-19-1
    • EN300-1573634
    • (2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
    • インチ: 1S/C26H33N3O5/c1-5-26(6-2,24(32)27-22(23(30)31)15-29(3)4)28-25(33)34-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t22-/m0/s1
    • InChIKey: LNRRWWQYNAQWQP-QFIPXVFZSA-N
    • SMILES: O(C(NC(C(N[C@H](C(=O)O)CN(C)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 467.24202116g/mol
  • 同位素质量: 467.24202116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 701
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 1.4

(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1573634-10.0g
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
10g
$11805.0 2023-06-04
Enamine
EN300-1573634-0.25g
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
0.25g
$2525.0 2023-06-04
Enamine
EN300-1573634-50mg
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
50mg
$2306.0 2023-09-24
Enamine
EN300-1573634-5000mg
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
5000mg
$7961.0 2023-09-24
Enamine
EN300-1573634-1000mg
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
1000mg
$2745.0 2023-09-24
Enamine
EN300-1573634-250mg
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
250mg
$2525.0 2023-09-24
Enamine
EN300-1573634-10000mg
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
10000mg
$11805.0 2023-09-24
Enamine
EN300-1573634-0.5g
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
0.5g
$2635.0 2023-06-04
Enamine
EN300-1573634-1.0g
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
1g
$2745.0 2023-06-04
Enamine
EN300-1573634-0.05g
(2S)-3-(dimethylamino)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171239-19-1
0.05g
$2306.0 2023-06-04

(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

(2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acidに関する追加情報

Research Brief on (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171239-19-1)

The compound (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171239-19-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylamino moiety, has shown promising potential in peptide synthesis and drug development. The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild conditions, making this compound particularly valuable for the synthesis of complex peptides and peptidomimetics.

Recent studies have focused on the application of this compound in the development of novel therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs). The dimethylamino group enhances the solubility of the intermediate in organic solvents, facilitating its use in SPPS, while the Fmoc group ensures selective deprotection during synthesis. This dual functionality makes the compound a versatile building block for the construction of structurally diverse peptide libraries, which are essential for high-throughput screening in drug discovery.

In addition to its synthetic utility, (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid has been investigated for its potential biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that analogs of this molecule demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings underscore the compound's potential as a scaffold for the development of anti-inflammatory agents.

The pharmacokinetic properties of this compound and its derivatives have also been a subject of recent research. A 2023 study in European Journal of Pharmaceutical Sciences utilized advanced computational modeling to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid-based peptides. The results indicated favorable bioavailability and metabolic stability, suggesting that these compounds could be viable candidates for further preclinical development. However, the study also highlighted the need for optimization to reduce potential off-target effects and improve selectivity.

Looking ahead, the versatility of (2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid positions it as a valuable tool in both synthetic chemistry and drug discovery. Ongoing research aims to explore its applications in targeted drug delivery systems, where its Fmoc group could be leveraged for conjugation with nanoparticles or other carriers. Furthermore, the compound's potential as a precursor for the development of novel bioactive peptides continues to be an area of active investigation. As the field advances, this molecule is expected to play an increasingly important role in the design of next-generation therapeutics.

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